1-methyl-5-oxo-N-(pyridin-2-yl)-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxamide
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Description
1-methyl-5-oxo-N-(pyridin-2-yl)-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-methyl-5-oxo-N-(pyridin-2-yl)-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxamide is a member of the pyrrolidine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is C25H27N3O5. Its structure includes a pyrrolidine ring substituted with a pyridine and a trimethoxyphenyl group, which may contribute to its biological properties. The compound's structural representation can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C25H27N3O5 |
SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=N4 |
InChI | InChI=1S/C25H27N3O5/c1-14-21(25(30)28-20...) |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on Mannich bases have shown promising results against various cancer cell lines. A notable study revealed that certain derivatives demonstrated IC50 values in the low micromolar range against gastric cancer cells, suggesting potent cytotoxic effects .
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties. For example, pyrrolidine derivatives have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the compound may possess similar antimicrobial capabilities.
The mechanism by which this compound exerts its biological effects may involve the modulation of specific molecular targets. It is hypothesized that it interacts with enzymes or receptors involved in critical pathways such as inflammation and cell proliferation. For instance, some pyrrolidine derivatives have been shown to inhibit enzymes linked to inflammatory responses .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed various pyrrolidine derivatives for their antiproliferative activity against human tumor cell lines. The results indicated that several compounds exhibited significant growth inhibition, with GI50 values reflecting their potential as anticancer agents .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, a series of pyrrolidine derivatives were synthesized and tested against a panel of bacterial strains. The findings demonstrated that certain compounds effectively inhibited bacterial growth, highlighting their potential as therapeutic agents against infections .
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-methyl-5-oxo-N-pyridin-2-yl-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O5/c1-23-16(24)11-13(20(25)22-15-7-5-6-10-21-15)17(23)12-8-9-14(26-2)19(28-4)18(12)27-3/h5-10,13,17H,11H2,1-4H3,(H,21,22,25) |
InChI Key |
ZNEIHXQXLDMYDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC=CC=N2)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.